1-Adamantyl(4-nitrobenzyl)amine
Overview
Description
1-Adamantyl(4-nitrobenzyl)amine is a compound that combines the adamantane structure with a nitrobenzylamine moiety. Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant lipophilicity and rigidity to the molecules it is part of. The incorporation of a nitrobenzylamine group adds further functional versatility, making this compound of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl(4-nitrobenzyl)amine typically involves the reaction of 1-adamantylamine with 4-nitrobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 1-adamantylamine attacks the benzyl bromide, displacing the bromide ion and forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(4-nitrobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-Adamantyl(4-aminobenzyl)amine.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
1-Adamantyl(4-nitrobenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to enhance the lipophilicity and stability of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to the unique properties imparted by the adamantane structure.
Mechanism of Action
The mechanism of action of 1-Adamantyl(4-nitrobenzyl)amine depends on its specific application. In biological systems, the adamantane moiety enhances the compound’s ability to interact with lipid membranes, increasing its cellular uptake and bioavailability. The nitrobenzylamine group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug that also contains an adamantane moiety.
Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantane structure.
Uniqueness
1-Adamantyl(4-nitrobenzyl)amine is unique due to the combination of the adamantane structure with a nitrobenzylamine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from material science to medicinal chemistry, making it a versatile and valuable compound in various fields of research.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15,18H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKNPFIGODKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386065 | |
Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206053-11-4 | |
Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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